molecular formula C17H14N4O4S2 B11989683 2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11989683
M. Wt: 402.5 g/mol
InChI Key: IXROFVFDAJEXMT-GIJQJNRQSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a thioether linkage, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(1,3-benzothiazol-2-ylthio)acetohydrazide with 3-methoxy-2-nitrobenzaldehyde under reflux conditions in the presence of an appropriate solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antidiabetic agent, it may interact with enzymes involved in glucose metabolism, thereby modulating their activity and leading to reduced blood glucose levels . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of a benzothiazole ring, a thioether linkage, and a hydrazide functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H14N4O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methoxy-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14N4O4S2/c1-25-13-7-4-5-11(16(13)21(23)24)9-18-20-15(22)10-26-17-19-12-6-2-3-8-14(12)27-17/h2-9H,10H2,1H3,(H,20,22)/b18-9+

InChI Key

IXROFVFDAJEXMT-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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